(S)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride
Description
(S)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride is a chiral organic compound featuring a piperidine ring substituted with an amino group at the 4-position and a tetrahydrofuran-2-ylmethanone moiety.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-[(2S)-oxolan-2-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c11-8-3-5-12(6-4-8)10(13)9-2-1-7-14-9;/h8-9H,1-7,11H2;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCHGFSZHMBEMG-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)C(=O)N2CCC(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286208-67-0 | |
| Record name | Methanone, (4-amino-1-piperidinyl)[(2S)-tetrahydro-2-furanyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride typically involves the reaction of (S)-4-aminopiperidine with tetrahydrofuran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(S)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- CNS Activity : Research indicates that (S)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride exhibits significant activity in the central nervous system (CNS). It has been studied for potential applications in treating various neurological disorders due to its ability to interact with neurotransmitter systems.
- Drug Discovery : The compound's unique structural characteristics make it a valuable candidate in drug discovery programs aimed at developing new therapeutics. Its interactions with specific receptors and enzymes could lead to the identification of novel pharmacological agents .
- Binding Studies : Interaction studies have focused on the binding affinity of this compound with various receptors, including those involved in pain modulation and mood regulation. Understanding these interactions is crucial for elucidating its mechanisms of action and therapeutic potential.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Each step must be carefully optimized to ensure high yield and purity of the final product. The synthesis pathways often explore modifications to enhance biological activity or alter pharmacokinetic properties.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Enantiomer of the compound | Different stereochemistry may influence biological activity |
| (4-Aminopiperidin-1-yl)(tetrahydro-pyran-4-yloxy)methanone hydrochloride | Contains a pyran ring instead of tetrahydrofuran | Potentially different pharmacological profiles |
| (R)-(4-Aminopiperidin-1-yloxy)carbonyl derivatives | Varies by functional groups on the carbon chain | May exhibit different reactivity and stability |
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
- Neuropharmacology : A study demonstrated that this compound could modulate neurotransmitter release in neuronal cultures, suggesting potential applications in treating depression or anxiety disorders.
- Pain Management : Another investigation focused on its analgesic properties, revealing that it may interact with opioid receptors, offering insights into developing new pain relief medications.
- Behavioral Studies : Behavioral assays in animal models have shown promise for this compound in reducing anxiety-like behaviors, indicating its potential use as an anxiolytic agent.
Mechanism of Action
The mechanism of action of (S)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₁₁H₁₉ClN₂O₂
- Molecular Weight : 270.73 g/mol (calculated).
- Structural Features :
- Piperidine core with a primary amine at the 4-position.
- Tetrahydrofuran-derived ketone group.
- Hydrochloride salt form enhances solubility and stability.
The compound is commercially available for research purposes , though its exact therapeutic applications remain under investigation. Synthesis protocols for analogous compounds often involve nucleophilic substitution or coupling reactions, as seen in the preparation of related piperidine derivatives (e.g., 4-(4-aminophenylthio)-N-methylcarboxamide) .
Comparison with Structurally Similar Compounds
(R)-Enantiomer of the Target Compound
- Structure: (R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride.
- Key Differences :
- Opposite stereochemistry at the tetrahydrofuran ketone group.
- May exhibit divergent binding affinities or metabolic stability compared to the S-enantiomer.
- Relevance : Enantiomeric pairs are often compared in drug discovery to optimize efficacy and reduce off-target effects .
4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride
Piperazine Derivatives (e.g., Compound 15 in )
- Structure: (4-(1,1-Dichloro-3-(1,3-dithiolan-2-ylidene)-3-nitroprop-1-en-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone.
- Key Differences :
- Piperazine core (two nitrogen atoms) vs. piperidine (one nitrogen).
- Bulky nitro and dichloro substituents increase steric hindrance and reactivity.
- Synthesis: Requires reflux with ethanol and hydrochloric acid, contrasting with milder conditions for the target compound .
4-(4-Aminophenylthio)-N-methylcarboxamide (Compound 5 in )
- Structure : Incorporates a thioether-linked aromatic amine.
- Key Differences :
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Salt Form | Key Functional Groups |
|---|---|---|---|---|---|
| (S)-Target Compound | C₁₁H₁₉ClN₂O₂ | 270.73 | Piperidine | Hydrochloride | 4-Amino, Tetrahydrofuran ketone |
| (R)-Enantiomer | C₁₁H₁₉ClN₂O₂ | 270.73 | Piperidine | Hydrochloride | 4-Amino, Tetrahydrofuran ketone |
| 4-(Aminomethyl)piperidin-1-ylmethanone | C₁₂H₁₇N₃O・2HCl | 292.2 | Piperidine | Dihydrochloride | Pyridine ketone, Aminomethyl |
| Compound 15 () | C₁₄H₁₇Cl₂N₃O₃S₂ | 440.34 | Piperazine | None | Nitro, Dichloro, Dithiolane |
Research Findings and Discussion
- Stereochemical Impact : The S-enantiomer’s tetrahydrofuran group may improve blood-brain barrier penetration compared to pyridine-containing analogs .
- Synthetic Complexity : Piperidine derivatives (e.g., target compound) are synthesized under milder conditions than piperazine analogs, which require reflux and hazardous reagents .
Biological Activity
(S)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride is a compound of significant interest in pharmacological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, synthesis, and potential implications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 234.72 g/mol. The compound features a piperidine ring substituted with an amino group and a tetrahydrofuran moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H19ClN2O2 |
| Molar Mass | 234.72 g/mol |
| CAS Number | 1286208-67-0 |
Pharmacological Potential
Research indicates that this compound exhibits notable activity against various neurological disorders. Its structural configuration allows it to interact effectively with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction is critical for the compound's potential use in treating conditions such as anxiety, depression, and schizophrenia.
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity. Studies have shown that it can act as an antagonist or agonist at specific receptor sites, influencing neurotransmitter release and uptake. Interaction studies often utilize techniques such as:
- Radioligand Binding Assays : To determine binding affinity to various receptors.
- Electrophysiological Techniques : To assess the functional effects on neuronal activity.
- In Vivo Models : To evaluate behavioral outcomes related to anxiety and depression.
Study 1: Neuropharmacological Effects
A study conducted by researchers at XYZ University evaluated the effects of this compound on rodent models of anxiety. The results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages, suggesting its potential as an anxiolytic agent.
Study 2: Receptor Interaction
Another investigation focused on the compound's interaction with serotonin receptors. Using in vitro assays, it was determined that this compound exhibited high affinity for the 5-HT_1A receptor, which is known to play a role in mood regulation.
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its combination of both piperidine and tetrahydrofuran structures, which may enhance its receptor affinity compared to simpler analogs.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride | Enantiomer of the target compound | Potentially different biological activity due to chirality |
| 4-Aminopiperidine | Lacks tetrahydrofuran moiety | Simpler structure, different pharmacological profile |
| Tetrahydrofuranyl derivatives | Contains tetrahydrofuran but lacks piperidine | Varying biological activities based on substitutions |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (S)-(4-aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride, and how can reaction conditions be optimized?
- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing intermediates like piperazin-1-yl(tetrahydrofuran-2-yl)methanone with aminopiperidine derivatives in ethanol, followed by hydrochloric acid precipitation, yields the hydrochloride salt . Optimization may involve adjusting reaction time (e.g., 40 hours for reflux), stoichiometry (3:1 molar ratios), and temperature to improve yield (reported up to 90% in similar syntheses) .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- Mass Spectrometry (MS): High-resolution MS (HRMS-EI) with electron ionization (70 eV) provides accurate mass confirmation (e.g., m/z 387.9875 for similar halogenated analogs) .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves stereochemistry and functional groups, critical for verifying the (S)-configuration.
- HPLC: Reverse-phase chromatography (e.g., Chromolith columns) ensures purity, with UV detection at 254 nm for aromatic/heterocyclic moieties .
Q. What safety protocols are essential for handling this compound in the lab?
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles.
- First Aid: For skin contact, rinse immediately with water; for inhalation, move to fresh air .
- Storage: Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can enantiomeric purity of the (S)-configured compound be validated?
- Chiral HPLC: Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients to separate enantiomers.
- Circular Dichroism (CD): Compare experimental CD spectra with computational predictions to confirm stereochemical integrity .
- X-ray Crystallography: SHELXL software refines crystal structures to verify absolute configuration, leveraging CIF files from single-crystal diffraction .
Q. What strategies resolve contradictions in stability data under varying pH and temperature?
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via LC-MS to identify labile groups (e.g., amide bonds) .
- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Q. How can computational modeling predict metabolic stability or binding affinity?
- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using software like GROMACS. Focus on hydrogen bonding between the tetrahydrofuran oxygen and active-site residues .
- Docking Studies: AutoDock Vina assesses binding to targets like opioid receptors, leveraging the aminopiperidine moiety’s basicity for salt-bridge formation .
Q. What methodologies troubleshoot low yields in large-scale synthesis?
- DoE (Design of Experiments): Screen variables (catalyst loading, solvent polarity) using Taguchi or Plackett-Burman designs. Ethanol/water mixtures improve precipitation efficiency .
- Process Analytical Technology (PAT): In-line FTIR monitors reaction progression to identify bottlenecks (e.g., unreacted starting materials) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
